2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core with a piperidine moiety attached at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through an aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative is reacted with the benzofuro[3,2-d]pyrimidine intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring or the benzofuro[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity and specificity towards certain biological targets, while the benzofuro[3,2-d]pyrimidine core can interact with active sites or binding pockets . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds also feature a piperidine moiety and are studied for their dual inhibitory activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Uniqueness
2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which combine the benzofuro[3,2-d]pyrimidine core with a piperidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H17N3O/c1-11-17-14-12-7-3-4-8-13(12)20-15(14)16(18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
FJRULYBKKSLFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCCC3)OC4=CC=CC=C42 |
Origin of Product |
United States |
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